molecular formula C16H15N3OS B4840386 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B4840386
M. Wt: 297.4 g/mol
InChI Key: ZNWSKTAMPNBNHO-UHFFFAOYSA-N
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Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanopyridine moiety linked to a dimethylphenyl acetamide group via a sulfanyl bridge, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N-(3,5-dimethylphenyl)acetamide under specific conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with a base like lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, its enzyme inhibition properties may be due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The sulfanyl and nitrile groups play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
  • 2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-12(2)8-14(7-11)19-15(20)10-21-16-13(9-17)4-3-5-18-16/h3-8H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWSKTAMPNBNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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